molecular formula C30H26N2O4 B13777123 1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone CAS No. 69657-89-2

1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone

Cat. No.: B13777123
CAS No.: 69657-89-2
M. Wt: 478.5 g/mol
InChI Key: IKXIPGSVTFBDTC-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry

Preparation Methods

The synthesis of 1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 1,4-dihydroxyanthraquinone and 2-phenylethylamine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or ethanol.

    Catalysts and Reagents: Catalysts like iridium or palladium complexes may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The phenylethylamino groups can undergo substitution reactions, leading to the formation of various derivatives. Reagents like halogens or alkylating agents are commonly employed.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone involves several molecular targets and pathways:

Comparison with Similar Compounds

1,4-Dihydroxy-5,8-bis(2-phenylethylamino)anthraquinone can be compared with other anthraquinone derivatives:

Properties

CAS No.

69657-89-2

Molecular Formula

C30H26N2O4

Molecular Weight

478.5 g/mol

IUPAC Name

1,4-dihydroxy-5,8-bis(2-phenylethylamino)anthracene-9,10-dione

InChI

InChI=1S/C30H26N2O4/c33-23-13-14-24(34)28-27(23)29(35)25-21(31-17-15-19-7-3-1-4-8-19)11-12-22(26(25)30(28)36)32-18-16-20-9-5-2-6-10-20/h1-14,31-34H,15-18H2

InChI Key

IKXIPGSVTFBDTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)O)O

Origin of Product

United States

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